

# (Rac)-ACT-451840 mechanism of action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

[Get Quote](#)

An In-Depth Technical Guide to the Mechanism of Action of Daridorexant (ACT-541468), a Dual Orexin Receptor Antagonist

Note on Nomenclature: The compound "**(Rac)-ACT-451840**" is identified in scientific literature as a potent antimalarial agent. However, the technical requirements of this request, particularly the focus on signaling pathways relevant to neuroscience, strongly suggest an interest in Daridorexant (ACT-541468). Daridorexant is a dual orexin receptor antagonist developed for the treatment of insomnia by Actelion/Idorsia, the same developer associated with ACT-451840. This guide will focus on Daridorexant to align with the inferred scientific context of the query.

## Executive Summary

Daridorexant is a selective dual orexin receptor antagonist (DORA) approved for the treatment of insomnia, a condition often characterized by a state of hyperarousal.<sup>[1][2]</sup> It functions by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.<sup>[3][4]</sup> This action suppresses the "wake drive" within the central nervous system, thereby facilitating the transition to and maintenance of sleep without causing broad neuronal inhibition typical of older hypnotics.<sup>[1][5]</sup> Its pharmacokinetic profile, characterized by a rapid onset and an 8-hour half-life, is designed to provide efficacy throughout the night while minimizing next-morning residual effects.<sup>[6][7]</sup>

## Core Mechanism of Action: The Orexin System

The orexin system is a primary regulator of wakefulness and arousal.<sup>[3]</sup> It consists of:

- Orexin Neurons: A small population of neurons located exclusively in the hypothalamus.[8]
- Orexin Neuropeptides: Orexin-A (OXA) and Orexin-B (OXB), which are produced by these neurons.
- Orexin Receptors: Two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), which are distributed throughout the brain in key areas associated with arousal, such as the monoaminergic nuclei.[9]

During periods of wakefulness, orexin neurons are active, releasing OXA and OXB. These neuropeptides bind to OX1R and OX2R on target neurons, leading to an increase in intracellular calcium and enhanced excitatory neurotransmission, which promotes and sustains wakefulness.[3][9] In individuals with insomnia, this system can be overactive, contributing to a state of hyperarousal that prevents sleep.[3]

Daridorexant acts as a competitive and insurmountable antagonist at both orexin receptors.[4][9] By blocking the binding sites, it prevents OXA and OXB from activating the receptors, thus reducing the downstream wake-promoting signals and allowing natural sleep-promoting processes to take precedence.[3][4]



[Click to download full resolution via product page](#)

**Caption:** Orexin signaling pathway and Daridorexant's antagonistic action.

## Quantitative Data

## Pharmacodynamic Properties

Daridorexant is a potent, equipotent antagonist of both orexin receptors.<sup>[4][10]</sup> Its binding kinetics show that while it provides insurmountable antagonism, its on-target residence time is short enough to avoid next-day residual effects after the drug has been eliminated.<sup>[9]</sup>

| Parameter                             | OX1 Receptor | OX2 Receptor | Reference |
|---------------------------------------|--------------|--------------|-----------|
| Binding Affinity (Ki)                 | 0.47 nM      | 0.93 nM      | [4][10]   |
| Functional Antagonism (Kb)            | 0.5 nM       | 0.8 nM       | [9][10]   |
| Receptor Occupancy Half-Life (ROt1/2) | 4 minutes    | 8 minutes    | [9]       |

## Pharmacokinetic Profile

The pharmacokinetic profile of Daridorexant is optimized for an insomnia therapeutic, with rapid absorption to induce sleep and a half-life sufficient to maintain sleep throughout the night without causing excessive morning sedation.[6][11]

| Parameter                                | Value     | Reference |
|------------------------------------------|-----------|-----------|
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4][6]    |
| Terminal Half-Life (t1/2)                | ~8 hours  | [6][10]   |
| Absolute Bioavailability                 | 62%       | [11][12]  |

## Clinical Efficacy Data (Phase 3 Trials)

Pivotal Phase 3 clinical trials demonstrated that Daridorexant significantly improved key objective and subjective measures of insomnia compared to placebo.[13] Efficacy was observed at the first month and sustained through month three of treatment.[7][11]

| Endpoint                                | Dose                    | Change from Baseline (vs. Placebo) at Month 1 | Change from Baseline (vs. Placebo) at Month 3 | Reference |
|-----------------------------------------|-------------------------|-----------------------------------------------|-----------------------------------------------|-----------|
| Wake After Sleep Onset (WASO, min)      | 25 mg                   | -18.4 min<br>(p<0.0001)                       | -23.0 min<br>(p<0.0001)                       | [6][7]    |
| 50 mg                                   | -29.0 min<br>(p<0.0001) | -29.4 min<br>(p<0.0001)                       | [6][7]                                        |           |
| Latency to Persistent Sleep (LPS, min)  | 25 mg                   | -28.2 min<br>(p=0.0005)                       | -30.7 min<br>(p=0.0015)                       | [6][7]    |
| 50 mg                                   | -31.2 min<br>(p<0.0001) | -34.8 min<br>(p<0.0001)                       | [6][7]                                        |           |
| Subjective Total Sleep Time (sTST, min) | 25 mg                   | +12.6 min<br>(p=0.0013)                       | +9.9 min<br>(p=0.033)                         | [13]      |
| 50 mg                                   | +22.1 min<br>(p<0.0001) | +19.8 min<br>(p<0.0001)                       | [13]                                          |           |

## Experimental Protocols

### Radioligand Binding Assays

These assays are used to determine the binding affinity ( $K_i$ ) of a compound for its target receptor.

- Objective: To quantify the affinity of Daridorexant for human OX1 and OX2 receptors.
- Methodology:
  - Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express high levels of either human OX1R or OX2R.[8]

- Membrane Preparation: Cell membranes containing the receptors are harvested and prepared.
- Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled orexin receptor ligand (e.g.,  $[3H]$ -BBAC).[8][14]
- Incubation: Varying concentrations of the unlabeled test compound (Daridorexant) are added to compete with the radioligand for binding to the receptors.[14]
- Separation & Counting: Bound and free radioligand are separated via filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
- Data Analysis: The concentration of Daridorexant that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## Functional Antagonism (Calcium Flux) Assays

These assays measure the functional ability of an antagonist to block agonist-induced receptor activation.

- Objective: To determine the functional potency (K<sub>b</sub>) of Daridorexant in blocking orexin-A-induced activation of OX1R and OX2R.
- Methodology:
  - Cell Culture: Recombinant cell lines (e.g., CHO) expressing either OX1R or OX2R are loaded with a calcium-sensitive fluorescent dye.[9]
  - Compound Pre-incubation: Cells are pre-incubated with various concentrations of Daridorexant for a set period (e.g., 2 hours).[9]
  - Agonist Challenge: Orexin-A is added to the cells to stimulate the receptors.
  - Signal Detection: Activation of the Gq-coupled orexin receptors leads to an increase in intracellular calcium, which is detected as a change in fluorescence by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[15]

- Data Analysis: The ability of Daridorexant to inhibit the orexin-A-induced calcium signal is measured. The data are used to calculate the apparent  $K_b$  value, representing the equilibrium dissociation constant of the antagonist.

## Polysomnography (PSG) in Clinical Trials

PSG is the gold-standard objective measure for assessing sleep architecture and continuity in clinical trials.

- Objective: To objectively measure the effect of Daridorexant on sleep onset and maintenance in patients with insomnia disorder.[\[13\]](#)
- Methodology:
  - Participant Recruitment: Adult patients meeting the DSM-5 criteria for insomnia disorder are enrolled.[\[16\]](#)
  - Instrumentation: Participants are fitted with electrodes to monitor brain activity (electroencephalography, EEG), eye movements (electrooculography, EOG), and muscle tone (electromyography, EMG).
  - Protocol: Participants sleep overnight in a controlled laboratory setting at baseline and at specified follow-up points (e.g., Month 1 and Month 3) after nightly treatment with Daridorexant or placebo.[\[13\]](#)
  - Sleep Scoring: The recorded physiological data are manually or semi-automatically scored in 30-second epochs to classify sleep stages (N1, N2, N3, REM) and wakefulness.
  - Endpoint Calculation: Primary endpoints such as Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) are calculated from the scored sleep data.[\[13\]](#)



[Click to download full resolution via product page](#)

**Caption:** A generalized experimental workflow for DORA development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Daridorexant for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daridorexant: Comprehensive Review of A New Oral Agent for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]

- 10. Daridorexant - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study to Assess the Efficacy and Safety of ACT-541468 (Daridorexant) in Adult and Elderly Subjects With Insomnia Disorder | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [(Rac)-ACT-451840 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192078#rac-act-451840-mechanism-of-action>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)